molecular formula C27H42N10O7 B589511 Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat) CAS No. 155918-12-0

Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Cat. No.: B589511
CAS No.: 155918-12-0
M. Wt: 618.696
InChI Key: LNQSOPRLNRSQRD-TWGJCYIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Osteostatin (1-5) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Osteostatin (1-5) amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Osteostatin (1-5) amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the Osteostatin (1-5) amide peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Scientific Research Applications

Osteostatin (1-5) amide has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in bone metabolism and its potential to inhibit osteoclastic bone resorption.

    Medicine: Explored as a therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

    Industry: Utilized in the development of bone health supplements and pharmaceuticals

Mechanism of Action

Osteostatin (1-5) amide exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. The exact molecular pathways involved include the inhibition of protein kinase C activity and modulation of intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Osteostatin (1-5) amide is unique due to its specific sequence and high potency in inhibiting bone resorption. Its short length and stability make it an attractive candidate for therapeutic applications compared to longer and more complex peptides .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)/t13-,14+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQSOPRLNRSQRD-TWGJCYIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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